molecular formula C66H99N23O17S2 B7909876 CID 16220219

CID 16220219

Cat. No.: B7909876
M. Wt: 1550.8 g/mol
InChI Key: RDTRHBCZFDCUPW-KWICJJCGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound acts as a potent inhibitor of the complement system, which plays a crucial role in the immune response.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Compstatin involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the following steps:

    Resin Loading: The first amino acid is attached to a solid resin.

    Chain Elongation: Sequential addition of protected amino acids to the growing peptide chain.

    Cyclization: Formation of the cyclic structure by linking the N-terminus and C-terminus of the peptide.

    Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of Compstatin follows similar steps but on a larger scale. Automation and optimization of SPPS are employed to increase yield and purity. Advanced purification techniques, such as preparative HPLC, are used to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Compstatin primarily undergoes peptide bond formation and cyclization reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable cyclic structure.

Common Reagents and Conditions:

    Reagents: Protected amino acids, coupling reagents (e.g., HBTU, HATU), and deprotecting agents (e.g., TFA).

    Conditions: Mild acidic or basic conditions for deprotection and coupling steps, and cyclization under dilute conditions to promote intramolecular reactions.

Major Products: The major product of these reactions is the cyclic peptide Compstatin, with high purity achieved through careful purification steps.

Scientific Research Applications

Compstatin has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and cyclization techniques.

    Biology: Investigated for its role in modulating the complement system and its potential therapeutic effects.

    Medicine: Explored as a treatment for diseases involving excessive complement activation, such as age-related macular degeneration and paroxysmal nocturnal hemoglobinuria.

    Industry: Utilized in the development of complement inhibitors for therapeutic use.

Mechanism of Action

Compstatin exerts its effects by binding to complement component C3, preventing its activation and subsequent cleavage into C3a and C3b . This inhibition blocks the complement cascade, reducing inflammation and tissue damage. The molecular target of Compstatin is the C3 protein, and the pathway involved is the complement activation pathway.

Comparison with Similar Compounds

    Eculizumab: A monoclonal antibody that inhibits complement component C5.

    Aptamer APT070: A nucleic acid-based inhibitor of complement component C5.

    Peptide Inhibitors: Other cyclic peptides targeting different components of the complement system.

Uniqueness: Compstatin is unique due to its specific binding to complement component C3, making it a valuable tool for studying and modulating the complement system. Unlike other inhibitors that target downstream components, Compstatin’s action at the C3 level provides a broader inhibition of the complement cascade.

Properties

InChI

InChI=1S/C66H99N23O17S2/c1-8-32(6)50(68)63(104)86-46-27-108-107-26-45(62(103)89-53(33(7)90)54(69)95)85-56(97)39(14-11-17-74-66(70)71)80-59(100)43(20-36-24-73-29-78-36)83-58(99)42(19-35-23-72-28-77-35)79-48(92)25-76-55(96)41(18-34-22-75-38-13-10-9-12-37(34)38)82-60(101)44(21-49(93)94)84-57(98)40(15-16-47(67)91)81-64(105)51(30(2)3)88-65(106)52(31(4)5)87-61(46)102/h9-10,12-13,22-24,28-33,39-46,50-53,75,90H,8,11,14-21,25-27,68H2,1-7H3,(H2,67,91)(H2,69,95)(H,72,77)(H,73,78)(H,76,96)(H,79,92)(H,80,100)(H,81,105)(H,82,101)(H,83,99)(H,84,98)(H,85,97)(H,86,104)(H,87,102)(H,88,106)(H,89,103)(H,93,94)(H4,70,71,74)/t32-,33+,39-,40-,41-,42-,43-,44-,45-,46-,50-,51-,52-,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTRHBCZFDCUPW-KWICJJCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)C(C)C)CCC(=O)N)CC(=O)O)CC2=CNC3=CC=CC=C32)CC4=CNC=N4)CC5=CNC=N5)CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C(C)C)C(C)C)CCC(=O)N)CC(=O)O)CC2=CNC3=CC=CC=C32)CC4=CNC=N4)CC5=CNC=N5)CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H99N23O17S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1550.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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